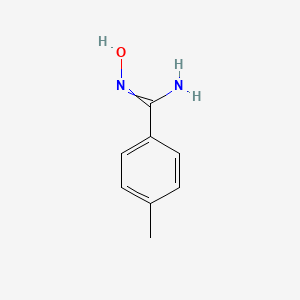

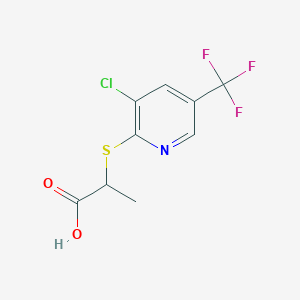

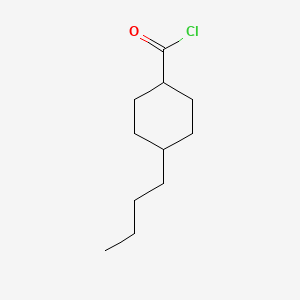

![molecular formula C13H15N3O3 B3022221 3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 1142210-04-5](/img/structure/B3022221.png)

3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid

Übersicht

Beschreibung

3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid, also known as MMTPPA, is a compound derived from the 3-methyl-1H-1,2,4-triazol-5-yl propanoic acid. MMTPPA is a versatile molecule with a wide range of applications in research, including its use as a ligand in metal-catalyzed organic synthesis, as a fluorescent dye for imaging, and as a drug target for treating cancer.

Wissenschaftliche Forschungsanwendungen

Muscle Health and Performance Enhancement

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): has been investigated for its effects on muscle strength and exercise endurance capacity. Studies in mice revealed that HMPA administration significantly enhanced absolute and relative grip strength. Additionally, low-dose HMPA promoted muscle development by increasing Myf5 expression. It also improved hepatic glucose and lipid metabolism while inhibiting muscular lipid metabolism and protein catabolism. These findings suggest that HMPA may serve as a promising dietary supplement for muscle health and performance .

Antioxidant Activity

HMPA exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it relevant in various contexts, including dietary supplementation and potential therapeutic applications .

Metabolic Regulation

HMPA influences glucose and lipid metabolism. By modulating related gene expression, it may contribute to maintaining metabolic homeostasis. Researchers are exploring its potential role in managing metabolic disorders such as diabetes and obesity .

Biomarker for Coffee Consumption

HMPA serves as a sensitive biomarker for coffee consumption. Even relatively small amounts of coffee intake can be detected through its presence. This application is particularly relevant for epidemiological studies and dietary assessments .

Prostaglandin E2 (PGE2) Inhibition

HMPA has been studied for its ability to inhibit prostaglandin E2 (PGE2) production. PGE2 plays a role in inflammation and pain pathways, making this inhibition relevant for potential therapeutic interventions .

Pharmaceutical and Nutraceutical Development

Given its diverse effects on muscle health, metabolism, and antioxidant activity, HMPA may find applications in pharmaceuticals and nutraceuticals. Researchers are exploring its potential as an ingredient in supplements or functional foods .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, which can lead to various downstream effects.

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathway alterations can include changes in cell function, gene expression, and overall physiological response.

Pharmacokinetics

Similar compounds, such as propionic acid, typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Eigenschaften

IUPAC Name |

3-[2-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-14-12(7-8-13(17)18)16(15-9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCXKBLACAPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)CCC(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167205 | |

| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142210-04-5 | |

| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-5-propanoic acid, 1-(4-methoxyphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

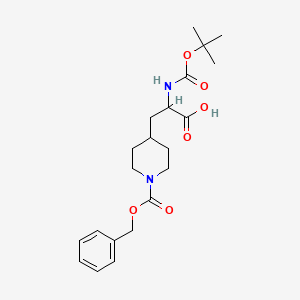

![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)

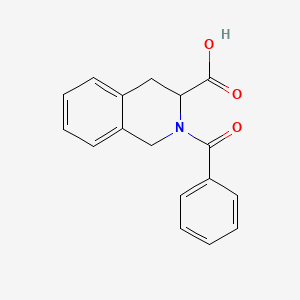

![1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3022141.png)

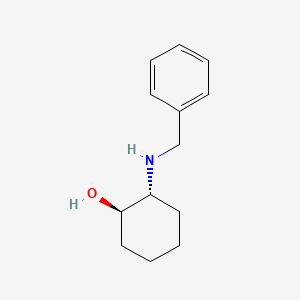

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)